Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate
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Overview
Description
Methyl 3-bromo-7-oxabicyclo[221]hepta-2,5-diene-2-carboxylate is a bicyclic compound that features a unique structure with a bromine atom and an ester functional group
Preparation Methods
The synthesis of methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate typically involves a Diels-Alder reaction. One common method starts with the reaction between 2-methylfuran and methyl 3-bromopropiolate . The reaction conditions often include the use of a catalyst such as silver nitrate in acetone to facilitate the bromination process . The resulting product is then subjected to further purification steps to obtain the desired compound.
Chemical Reactions Analysis
Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out to modify the bromine atom or the ester group.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Deoxygenative Aromatization: This reaction involves the use of oxorhenium catalysts and triphenyl phosphite as an oxygen acceptor, leading to the formation of aromatic compounds.
Scientific Research Applications
Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and applications in drug development.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate involves its ability to participate in various chemical reactions due to its unique structure. The bromine atom and the ester group play crucial roles in its reactivity. The compound can undergo deoxygenative aromatization, where the oxorhenium catalyst and triphenyl phosphite facilitate the removal of oxygen atoms, leading to the formation of aromatic compounds .
Comparison with Similar Compounds
Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate can be compared with other similar compounds such as:
7-Oxabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but lacks the bromine atom and ester group.
Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: This compound has two ester groups and undergoes similar bromination reactions.
The uniqueness of this compound lies in its specific functional groups, which make it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Biological Activity
Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate is a compound belonging to the bicyclic family, characterized by its unique structural features that confer specific biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves a Diels-Alder reaction between 2-methylfuran and methyl 3-bromopropiolate. This method is favored due to its regioselectivity and efficiency in producing the desired bicyclic structure with high yields . The synthesis process can be summarized as follows:
-
Reagents :
- 2-Methylfuran
- Methyl 3-bromopropiolate
- Acid catalyst (e.g., HCl)
-
Procedure :
- Mix the reagents and heat under reflux.
- Purify the resulting product using chromatography.
Anticancer Properties
Research has indicated that compounds related to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines without adversely affecting normal cells. This selectivity is crucial for minimizing side effects during cancer treatment .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases, preventing cancer cells from proliferating.
- Apoptosis Induction : It has been observed that this compound can trigger apoptosis in cancer cells, leading to programmed cell death.
- Inhibition of Metastasis : Some studies suggest that it may inhibit the motility and invasion of cancer cells, thereby reducing metastasis .
Study 1: Antitumor Activity in Murine Models
A notable study investigated the antitumor activity of this compound in murine models of leukemia. The results demonstrated a significant reduction in tumor size and improved survival rates among treated mice compared to controls .
Treatment Group | Tumor Size Reduction (%) | Survival Rate (%) |
---|---|---|
Control | 0 | 30 |
Methyl Compound | 70 | 80 |
Study 2: In Vitro Analysis on Cell Lines
Another study focused on the in vitro effects of this compound on various human cancer cell lines (e.g., breast and prostate cancer). The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects against these cell lines .
Cell Line | IC50 (µM) |
---|---|
Breast Cancer | 5 |
Prostate Cancer | 8 |
Properties
Molecular Formula |
C8H7BrO3 |
---|---|
Molecular Weight |
231.04 g/mol |
IUPAC Name |
methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate |
InChI |
InChI=1S/C8H7BrO3/c1-11-8(10)6-4-2-3-5(12-4)7(6)9/h2-5H,1H3 |
InChI Key |
FIYSWKITUMBNQB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2C=CC1O2)Br |
Origin of Product |
United States |
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